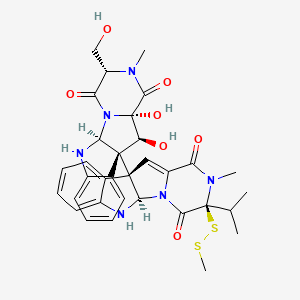

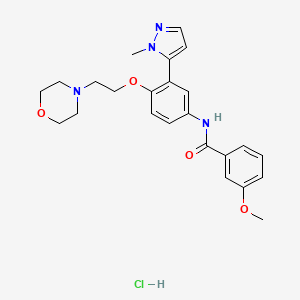

Leptosin O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Leptosin O is a natural product found in Leptosphaeria with data available.

Scientific Research Applications

Leptosin O's Role in Cellular Signaling

Leptosin O, as part of the leptin family, influences various intracellular signaling pathways. Leptin, a peptide hormone, activates pathways like JAK/STAT, phosphoinositide 3-kinase, and MAPKs, impacting systemic functions such as body mass control and metabolic pathways. This reflects leptin's diverse roles in physiological and pathophysiological processes (Frühbeck, 2006).

Immune System and Inflammatory Response

Leptosin O's relation to leptin indicates its involvement in immune and inflammatory responses. Leptin modulates immunity, inflammation, and hematopoiesis, impacting immune response in conditions like starvation or malnutrition. It shares similarities with the interleukin-6 family, influencing cytokine production and monocyte/macrophage activation (Fantuzzi & Faggioni, 2000).

Cytotoxic Properties

A study on various leptosins, including Leptosin O, isolated from a Leptosphaeria strain, revealed significant cytotoxic effects against cultured P388 cells. This finding suggests a potential application in targeting specific cell types or in cancer research (Yamada et al., 2004).

Reproductive Function

Leptin, closely related to leptosins, plays a critical role in reproductive functions. It's involved in processes such as folliculogenesis and granulosa cell apoptosis, impacting fertility and reproductive health (Hamm et al., 2004).

Role in Angiogenesis

Leptin, and by extension leptosins like Leptosin O, contribute to angiogenesis, particularly in endothelial cell proliferation and the expression of matrix metalloproteinases. This link underscores leptin's role in vascular remodeling and potential implications in cardiovascular diseases (Park et al., 2001).

Impact on Skin and Wound Healing

Leptin's effect on skin biology and pathology indicates potential applications for leptosins in dermatology. It may influence skin regeneration, hair cycle progression, and could play a role in aging processes (Poeggeler et al., 2010).

Leptin's Influence on Eosinophils

Leptin, part of the same family as Leptosin O, affects eosinophil survival, linking it to pathologies in allergic and parasitic diseases. It demonstrates leptin's significant role in immune cell regulation (Conus et al., 2005).

properties

Product Name |

Leptosin O |

|---|---|

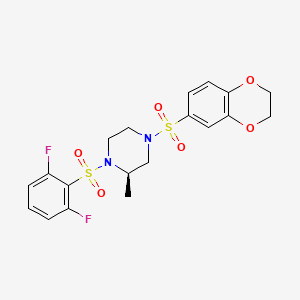

Molecular Formula |

C33H36N6O7S2 |

Molecular Weight |

692.8 g/mol |

IUPAC Name |

(1R,4S,9R)-9-[(1S,4S,7S,8S,9R)-7,8-dihydroxy-4-(hydroxymethyl)-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-4-(methyldisulfanyl)-4-propan-2-yl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-7,10,12,14-tetraene-3,6-dione |

InChI |

InChI=1S/C33H36N6O7S2/c1-16(2)33(48-47-5)29(45)38-21(23(41)37(33)4)14-30(17-10-6-8-12-19(17)34-26(30)38)31-18-11-7-9-13-20(18)35-27(31)39-24(42)22(15-40)36(3)28(44)32(39,46)25(31)43/h6-14,16,22,25-27,34-35,40,43,46H,15H2,1-5H3/t22-,25-,26+,27-,30-,31-,32-,33-/m0/s1 |

InChI Key |

BLMKZIUFTUOCIW-WQHVUBQYSA-N |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2[C@@H]3[C@](C=C2C(=O)N1C)(C4=CC=CC=C4N3)[C@@]56[C@@H]([C@@]7(C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CO)C)O)O)SSC |

Canonical SMILES |

CC(C)C1(C(=O)N2C3C(C=C2C(=O)N1C)(C4=CC=CC=C4N3)C56C(C7(C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CO)C)O)O)SSC |

synonyms |

leptosin O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)

![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)

![1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone](/img/structure/B1261832.png)